2-(4-Isopropylphenoxy)propanoyl chloride
Overview
Description
2-(4-Isopropylphenoxy)propanoyl chloride is an organic compound with the molecular formula C12H15ClO2. It is a specialty product often used in proteomics research . This compound is characterized by the presence of a propanoyl chloride group attached to a phenoxy ring substituted with an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenoxy)propanoyl chloride typically involves the reaction of 4-isopropylphenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
4-Isopropylphenol+Propanoyl chloride→2-(4-Isopropylphenoxy)propanoyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropylphenoxy)propanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an inert solvent such as dichloromethane.
Hydrolysis: This reaction is usually performed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of 2-(4-Isopropylphenoxy)propanoic acid.
Reduction: Formation of 2-(4-Isopropylphenoxy)propanol.
Scientific Research Applications
2-(4-Isopropylphenoxy)propanoyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for proteomics research.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological targets.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Isopropylphenoxy)propanoyl chloride involves the acylation of nucleophilic sites on target molecules. The acyl chloride group reacts with nucleophiles such as amines, alcohols, and thiols, leading to the formation of covalent bonds. This reactivity is exploited in various applications, including the modification of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenoxy)propanoyl chloride
- 2-(4-Ethylphenoxy)propanoyl chloride
- 2-(4-Tert-butylphenoxy)propanoyl chloride
Uniqueness
2-(4-Isopropylphenoxy)propanoyl chloride is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)propanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)10-4-6-11(7-5-10)15-9(3)12(13)14/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYALTZDEXDDCTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901247983 | |
Record name | 2-[4-(1-Methylethyl)phenoxy]propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901247983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-32-8 | |
Record name | 2-[4-(1-Methylethyl)phenoxy]propanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(1-Methylethyl)phenoxy]propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901247983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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